8,9-Epoxyeicosatrienoic acid
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Overview
Description
8,9-Epoxyeicosatrienoic acid is one of the regioisomeric epoxyeicosatrienoic acids, which are signaling molecules formed by the metabolism of arachidonic acid through cytochrome P450 epoxygenases . These compounds play significant roles in various physiological processes, including inflammation, vascular tone regulation, and cellular proliferation .
Preparation Methods
8,9-Epoxyeicosatrienoic acid is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases . The synthetic route involves the epoxidation of arachidonic acid, which introduces an epoxide group at the 8,9-position . This reaction typically requires specific reaction conditions, including the presence of oxygen and the appropriate cytochrome P450 enzyme
Chemical Reactions Analysis
8,9-Epoxyeicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyeicosatrienoic acids through the action of soluble epoxide hydrolase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically dihydroxyeicosatrienoic acids and various substituted derivatives .
Scientific Research Applications
8,9-Epoxyeicosatrienoic acid has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of epoxide formation and metabolism.
Biology: It plays a role in regulating cellular processes such as proliferation, migration, and inflammation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and cardioprotective effects.
Mechanism of Action
8,9-Epoxyeicosatrienoic acid exerts its effects through several molecular targets and pathways:
Vascular Tone Regulation: It promotes vasodilation by activating potassium channels in vascular smooth muscle cells.
Anti-Inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB), reducing the expression of pro-inflammatory cytokines.
Cell Proliferation and Migration: It activates the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways, promoting endothelial cell proliferation and migration.
Comparison with Similar Compounds
8,9-Epoxyeicosatrienoic acid is one of four regioisomeric epoxyeicosatrienoic acids, the others being 5,6-epoxyeicosatrienoic acid, 11,12-epoxyeicosatrienoic acid, and 14,15-epoxyeicosatrienoic acid . While all these compounds share similar biochemical pathways, this compound is unique in its specific effects on vascular tone and inflammation . The other regioisomers also have distinct roles, such as 5,6-epoxyeicosatrienoic acid’s involvement in angiogenesis and 14,15-epoxyeicosatrienoic acid’s cardioprotective effects .
Properties
CAS No. |
184488-44-6 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10- |
InChI Key |
DBWQSCSXHFNTMO-TYAUOURKSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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